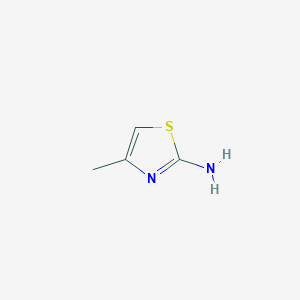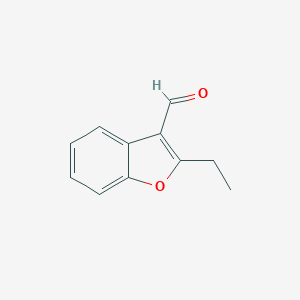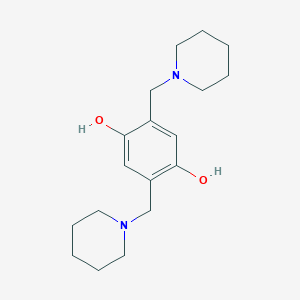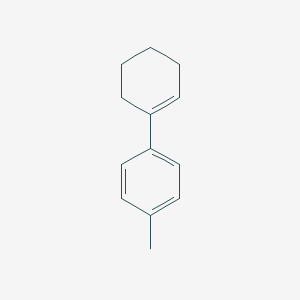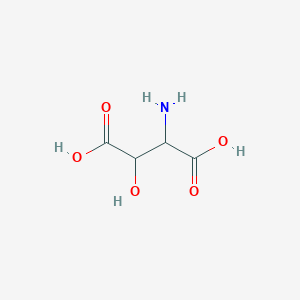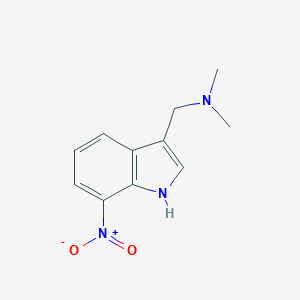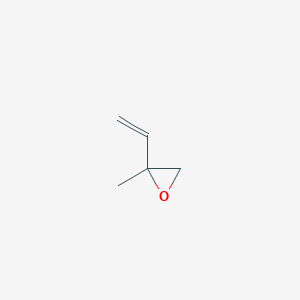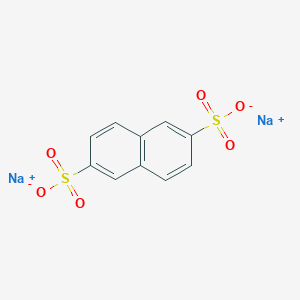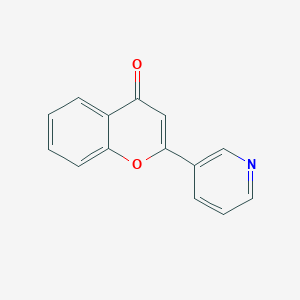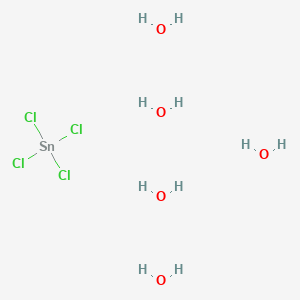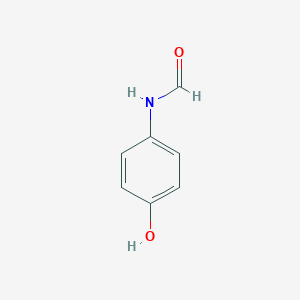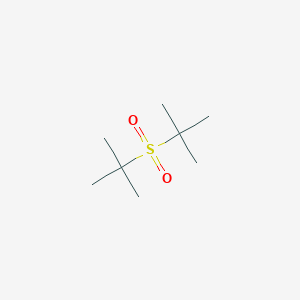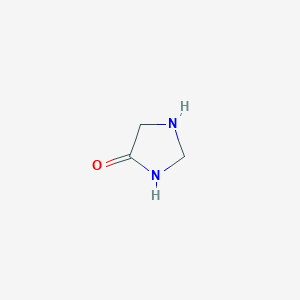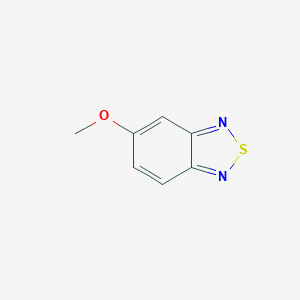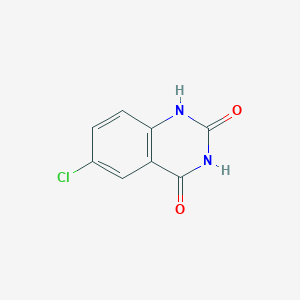
6-Chloroquinazoline-2,4(1H,3H)-dione
概要
説明
6-Chloroquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H5ClN2O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione involves a reaction with 2,3-Dimethylaniline in diethyl ether, water, and trichlorophosphate . The mixture is refluxed for several hours, then cooled and poured into a mixture of diethyl ether and water. The ether layer is washed, dried, filtered, and evaporated to yield the product .Molecular Structure Analysis
The molecular structure of 6-Chloroquinazoline-2,4(1H,3H)-dione includes a benzene ring fused with a 2,4-pyrimidinedione ring . The compound has a molecular weight of 196.59 g/mol.Physical And Chemical Properties Analysis
6-Chloroquinazoline-2,4(1H,3H)-dione is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.17, indicating its lipophilicity . Its water solubility is 0.607 mg/ml .科学的研究の応用
- Antibacterial Agents
- Application : A study from the Helmholtz Institute for Pharmaceutical Research Saarland (HIPS) and the German University in Cairo discussed the development of novel 2,4-disubstituted quinazoline analogs as antibacterial agents .
- Method : The study involved the synthesis of these analogs and testing their antibacterial activity. The reaction progress was monitored by TLC using fluorescent pre-coated silica gel plates .
- Results : The study reported improved cytotoxicity profiles for these analogs, suggesting potential applications in treating bacterial infections .
- Application : Quinazoline derivatives have been found to exhibit anticancer properties . They have been used in the treatment of lung and pancreatic cancers .
- Method : The method involves the synthesis of quinazoline derivatives and testing their cytotoxicity against cancer cell lines .
- Results : Some quinazoline derivatives have shown promising results in preclinical studies, exhibiting cytotoxicity against various cancer cell lines .
- Application : Some quinazoline derivatives have shown antiviral properties .
- Method : The method involves the synthesis of quinazoline derivatives and testing their antiviral activity .
- Results : While specific results for “6-Chloroquinazoline-2,4(1H,3H)-dione” are not available, some quinazoline derivatives have shown promising antiviral activity in preclinical studies .
- Application : Quinazoline derivatives have been found to exhibit anti-inflammatory properties .
- Method : The method involves the synthesis of quinazoline derivatives and testing their anti-inflammatory activity .
- Results : Some quinazoline derivatives have shown promising results in preclinical studies, exhibiting anti-inflammatory activity .
- Application : Quinazoline derivatives have been found to exhibit antibacterial properties .
- Method : The method involves the synthesis of quinazoline derivatives and testing their antibacterial activity .
- Results : Some quinazoline derivatives have shown promising results in preclinical studies, exhibiting antibacterial activity .
- Application : Quinazoline derivatives have been found to exhibit antifungal properties .
- Method : The method involves the synthesis of quinazoline derivatives and testing their antifungal activity .
- Results : Some quinazoline derivatives have shown promising results in preclinical studies, exhibiting antifungal activity .
Anticancer Agents
Antiviral Agents
Anti-inflammatory Agents
Antibacterial Agents
Antifungal Agents
Safety And Hazards
特性
IUPAC Name |
6-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJEWGQUFOVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307724 | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
1640-60-4 | |
| Record name | 1640-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

